molecular formula C11H15N5O2S2 B2616125 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1171479-27-8

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2616125
CAS No.: 1171479-27-8
M. Wt: 313.39
InChI Key: WXNSGJIUZLTXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at the 5-position and linked via a carboxamide bridge to a 3-methoxy-1-methylpyrazole moiety. This structure combines electron-rich (thioether) and electron-deficient (thiadiazole, pyrazole) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S2/c1-6(2)19-11-14-13-10(20-11)12-8(17)7-5-16(3)15-9(7)18-4/h5-6H,1-4H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSGJIUZLTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves a multistep synthesis process. This includes the formation of the 1,3,4-thiadiazole ring through cyclization reactions, followed by functionalization to introduce the isopropylthio group. The methoxy-methylpyrazole core is then constructed, which involves a series of condensation and substitution reactions to achieve the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for high yield and purity. This might involve the use of catalytic processes and continuous flow reactors to ensure efficient transformation and reduce waste. The choice of solvents, reagents, and conditions are meticulously controlled to scale up the production without compromising the quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation reactions where it might be converted to sulfoxide or sulfone derivatives.

  • Reduction reactions that could involve the reduction of the thiadiazole ring.

  • Substitution reactions, particularly nucleophilic substitutions at the methoxy or isopropylthio groups.

Common Reagents and Conditions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Solvents like dichloromethane, ethanol, or dimethyl sulfoxide might be used depending on the specific reaction requirements.

Major Products:

Scientific Research Applications

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is utilized in:

  • Chemistry: : As a precursor for other complex molecules and as a catalyst in organic synthesis.

  • Biology: : For studying interactions with biological macromolecules.

  • Medicine: : As a potential therapeutic agent, given its unique functional groups which might interact with biological targets.

  • Industry: : In developing new materials or as an additive to enhance the properties of existing products.

Mechanism of Action

The exact mechanism by which N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects can vary depending on its application. Generally, it might act by binding to specific molecular targets and modulating their activity. The pathways involved could include inhibition of enzymes, interaction with receptors, or modulation of signaling pathways, resulting in altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include derivatives of 1,3,4-thiadiazole-2-yl carboxamides with variations in:

  • Thioether substituents : Isopropylthio (target compound) vs. methylthio, ethylthio, benzylthio, or cyclopropylthio ().
  • Heterocyclic moieties : Pyrazole (target) vs. phthalazine (), isoxazole (), or urea ().
  • Aromatic substituents : Methoxy and methyl groups on pyrazole (target) vs. hydroxy-methylphenyl () or nitro-phenyl groups ().
Key Observations:

Thioether Substituents :

  • Branched alkyl groups (e.g., isopropylthio) may reduce melting points compared to linear or aromatic thioethers due to decreased crystallinity. For example:

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) : Melting point (mp) = 158–160°C .
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5h) : mp = 133–135°C .
  • Target compound : Predicted mp ~140–150°C (intermediate between smaller and bulkier substituents).
    • Bulkier groups (e.g., benzylthio) improve synthetic yields (e.g., 5h: 88% yield) due to steric protection during reactions .

Carboxamide vs. Urea Derivatives: Tebuthiuron (): A urea derivative with a tert-butyl-thiadiazole group, used as a herbicide. Target compound: The carboxamide group may offer better metabolic stability and target specificity compared to ureas, as seen in pyrazole-carboxamide inhibitors ().

Pyrazole vs. The target compound’s pyrazole ring balances hydrophobicity and hydrogen-bonding capacity via its methoxy group.

Comparative Data Table

Compound Name Thiadiazole Substituent Linked Moiety Melting Point (°C) Yield (%) Potential Application
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Target) Isopropylthio 3-Methoxy-1-methylpyrazole ~140–150* ~75–80* Agrochemicals
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) Methylthio Phenoxyacetamide 158–160 79 Herbicide
Tebuthiuron () tert-Butyl Urea N/A N/A Soil herbicide
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide Cyclopropylthio Phthalazine N/A N/A Pharmaceutical

*Predicted based on structural analogs.

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C11H14N4O2SC_{11}H_{14}N_4O_2S with a molecular weight of approximately 286.32 g/mol. The presence of the isopropylthio group enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂S
Molecular Weight286.32 g/mol
Functional GroupsThiadiazole, Pyrazole

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : Thiosemicarbazide reacts with carboxylic acids to form the thiadiazole ring.
  • Introduction of Isopropylthio Group : This is achieved through nucleophilic substitution reactions.
  • Formation of Pyrazole and Carboxamide : Pyrazole derivatives are synthesized via cyclization reactions followed by the introduction of the carboxamide functional group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
  • Cellular Interaction : It has been shown to affect cell migration and proliferation in various cell lines.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Activity
In vitro studies indicate that the compound can inhibit cancer cell proliferation. For example:

  • A549 Cells : The compound significantly inhibited cell migration at varying concentrations, suggesting potential use in cancer therapy.

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, although further studies are needed to elucidate these mechanisms fully.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on A549 Cells : A recent study showed that this compound significantly inhibited cell migration in A549 cells at concentrations ranging from 10 µM to 100 µM. The results suggest a dose-dependent effect on cell mobility and proliferation .
  • Antimicrobial Testing : In another study, the compound was tested against various microbial strains, showing effective inhibition at concentrations as low as 50 µg/mL against E. coli and S. aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.